

The Intricate Dance of Absorption: A Comparative Guide to Peonidin Glycoside Bioavailability

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioavailability of Various Peonidin Glycosides Supported by Experimental Data.

Peonidin, a prominent anthocyanin responsible for the rich red and purple hues in many fruits and vegetables, is consumed predominantly in its glycosidic forms. The nature of the sugar moiety attached to the peonidin aglycone plays a pivotal role in its stability, absorption, and overall bioavailability, thereby influencing its potential health benefits. This guide provides a comparative analysis of the bioavailability of different peonidin glycosides, synthesizing available experimental data to aid in the research and development of anthocyanin-based therapeutics and functional foods.

Quantitative Bioavailability Data: A Comparative Overview

Direct comparative studies on the pharmacokinetics of different peonidin glycosides are limited. The following table summarizes available data for peonidin-3-glucoside and utilizes data from the structurally similar cyanidin glycosides as proxies to infer the potential bioavailability of other peonidin glycosides. This approach is based on the understanding that the metabolic pathways of these closely related anthocyanins are largely conserved.

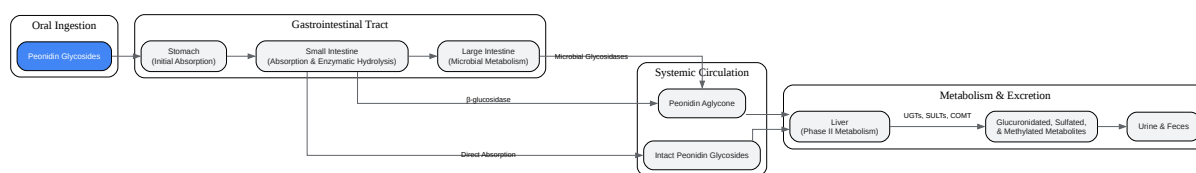
Compound	Species	Dosage	Cmax (Maximum Plasma Concentration)	Tmax (Time to Reach Cmax)	AUC (Area Under the Curve)	Notes
Peonidin-3-glucoside	Human	Red wine extract	~7.76 nM	1-2 h	~22.9 nM·h	Data derived from a study on red wine anthocyanins. [1]
Cyanidin-3-glucoside (as proxy for Peonidin-3-glucoside)	Human	500 mg	141 nM	1.8 h	-	Demonstrates rapid absorption of the glucoside form. [2]
Cyanidin-3-rutinoside (as proxy for Peonidin-3-rutinoside)	Human	Blackcurrant extract	~20 nmol/L	~1.5 h	-	Rutinosides are also readily absorbed.
Cyanidin-3-O-galactoside (as proxy for Peonidin-3-galactoside)	Rat	Intravenous	-	-	-	Study suggests bioavailability order: Galactoside > Glucoside > Arabinoside for cyanidin.

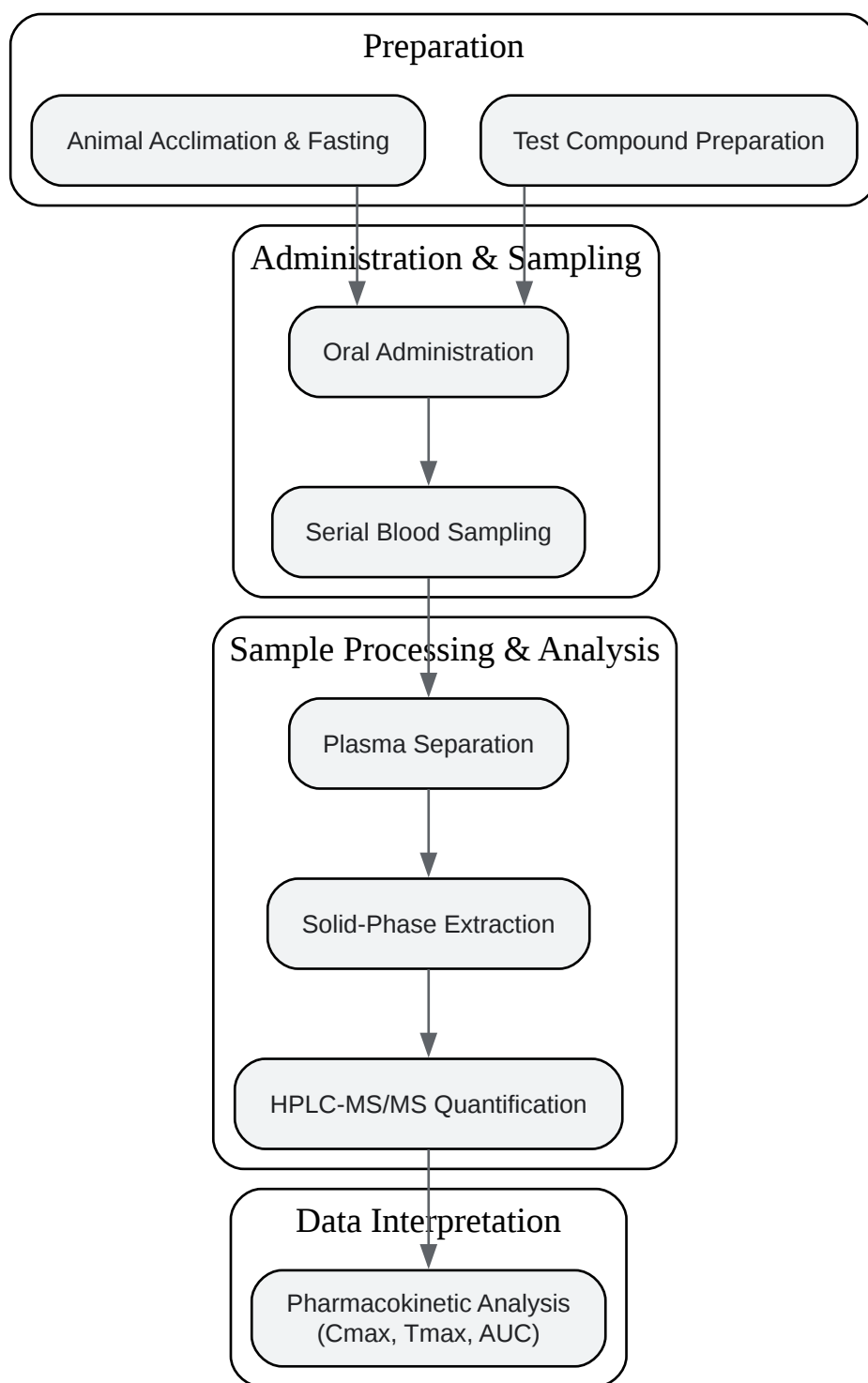
Cyanidin-3-O-arabinoside (as proxy for Peonidin-3-arabinoside)	Rat	Intravenous	-	-	-	Arabinosides may exhibit lower bioavailability compared to other glycosides.
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Note: The lack of direct head-to-head comparative data for various peonidin glycosides represents a significant research gap. The data presented for cyanidin glycosides should be interpreted with caution as the methylation of the B-ring in peonidin may influence its interaction with transporters and metabolic enzymes. One study has suggested that peonidin glycosides exhibit the highest relative bioavailability among anthocyanins found in red wine.^[1]

The Metabolic Journey of Peonidin Glycosides

The bioavailability of peonidin glycosides is a complex process involving initial absorption in the upper gastrointestinal tract, followed by extensive metabolism by both human enzymes and the gut microbiota.





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References

- 1. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytohub.eu [phytohub.eu]
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